3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic molecule with potential applications in various fields. It possesses a unique structure combining a pyrrolidine ring, an oxazolidinone ring, and a phenylsulfanyl group, offering an array of functionalities for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one generally involves a multistep process:
Step 1: Formation of the pyrrolidine ring through cyclization of a suitable linear precursor under basic conditions.
Step 2: Introduction of the phenylsulfanyl group via nucleophilic substitution, often using thiophenol and a halogenated intermediate.
Step 3: Attachment of the oxazolidinone ring, typically via reaction with an isocyanate or urea derivative under mild heating conditions.
Industrial Production Methods
Industrial-scale production might utilize optimized versions of these reactions, ensuring maximum yield and purity. Common techniques include:
Batch processing for precise control over reaction conditions.
Use of catalytic amounts of strong bases or acids to enhance reaction rates.
Purification steps involving recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom of the phenylsulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be directed at the oxazolidinone ring to open it or reduce the carbonyl functionalities.
Substitution: The phenylsulfanyl group can be substituted via nucleophilic or electrophilic mechanisms, depending on the conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, bases such as potassium carbonate.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrrolidine or oxazolidinone derivatives.
Substitution products: Variations depending on the substituent introduced at the phenylsulfanyl site.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound's reactive sites allow it to be a building block for more intricate molecular structures.
Biology and Medicine
Potential drug candidate: Its unique structure could be tailored for specific biological targets, possibly acting as enzyme inhibitors or receptor modulators.
Industry
Polymer synthesis: The compound can be used as a monomer or comonomer in polymer chains, imparting specific properties such as flexibility or strength.
Mechanism of Action
3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one interacts with molecular targets primarily through:
Binding to active sites: The pyrrolidine and oxazolidinone rings can fit into active sites of enzymes or receptors.
Disruption of biochemical pathways: The phenylsulfanyl group may interfere with normal cellular processes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiophenylpyrrolidines: Compounds with a thiophenyl group and pyrrolidine ring but lacking the oxazolidinone component.
Oxazolidinone derivatives: Variants of oxazolidinone with different substituents on the nitrogen or carbon atoms.
Substituted pyrrolidines: Compounds where the pyrrolidine ring is substituted with different groups, but without the phenylsulfanyl group.
Uniqueness
What sets 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one apart is its unique combination of functional groups, providing a rich chemistry profile and diverse application potential not seen in simpler or more structurally constrained analogs.
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(7-11-22-14-4-2-1-3-5-14)17-8-6-13(12-17)18-9-10-21-16(18)20/h1-5,13H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJUBVMEPHAMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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